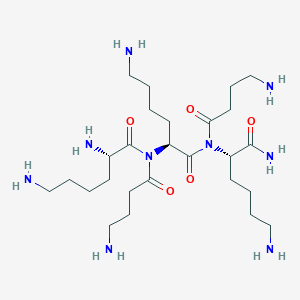
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism by which L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar structural features.
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysine: A related compound with one fewer aminobutanoyl group.
Uniqueness
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is unique due to its specific sequence and the presence of multiple aminobutanoyl groups
Propiedades
Número CAS |
882171-27-9 |
|---|---|
Fórmula molecular |
C26H53N9O5 |
Peso molecular |
571.8 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[4-aminobutanoyl-[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]-N-(4-aminobutanoyl)hexanamide |
InChI |
InChI=1S/C26H53N9O5/c27-14-4-1-9-19(32)25(39)35(23(37)13-8-18-31)21(11-3-6-16-29)26(40)34(22(36)12-7-17-30)20(24(33)38)10-2-5-15-28/h19-21H,1-18,27-32H2,(H2,33,38)/t19-,20-,21-/m0/s1 |
Clave InChI |
XDSQYNSEBOLSKK-ACRUOGEOSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
SMILES canónico |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


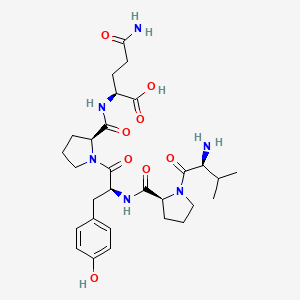
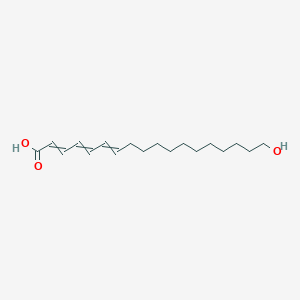
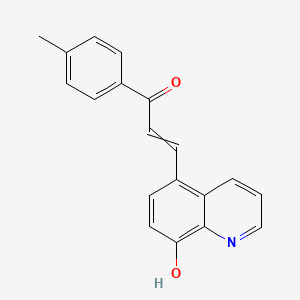
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)

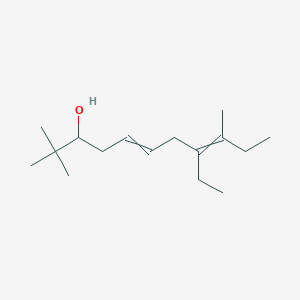
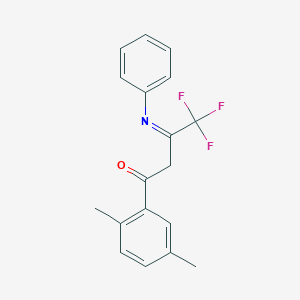
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
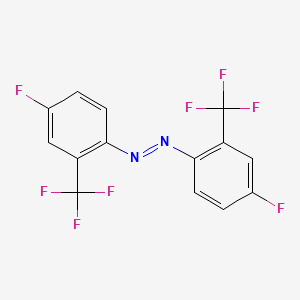
![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
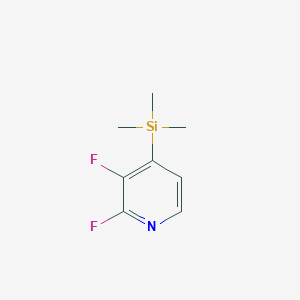

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
